(R)-2-Amino-2-(6-bromopyridin-2-yl)ethanol
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Overview
Description
®-2-Amino-2-(6-bromopyridin-2-yl)ethanol is a chiral compound with a molecular formula of C7H9BrN2O It is a derivative of pyridine, featuring a bromine atom at the 6-position and an amino group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(6-bromopyridin-2-yl)ethanol typically involves the bromination of 2-aminopyridine followed by a series of reactions to introduce the ethanol moiety. One common method includes the use of bromine and a suitable solvent under controlled conditions to achieve selective bromination at the 6-position
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques can further streamline the production process .
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-2-(6-bromopyridin-2-yl)ethanol undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of functionalized pyridine derivatives .
Scientific Research Applications
®-2-Amino-2-(6-bromopyridin-2-yl)ethanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(6-bromopyridin-2-yl)ethanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
®-1-(6-Bromopyridin-2-yl)ethanamine: Similar structure but lacks the ethanol moiety.
2-Amino-6-bromopyridine: Lacks the chiral center and ethanol group.
6-Bromo-2-pyridinol: Contains a hydroxyl group instead of an amino group.
Uniqueness
®-2-Amino-2-(6-bromopyridin-2-yl)ethanol is unique due to its chiral center and the presence of both amino and ethanol functional groups. This combination allows for specific interactions with biological targets and provides versatility in chemical synthesis .
Properties
Molecular Formula |
C7H9BrN2O |
---|---|
Molecular Weight |
217.06 g/mol |
IUPAC Name |
(2R)-2-amino-2-(6-bromopyridin-2-yl)ethanol |
InChI |
InChI=1S/C7H9BrN2O/c8-7-3-1-2-6(10-7)5(9)4-11/h1-3,5,11H,4,9H2/t5-/m0/s1 |
InChI Key |
OMGUWDWNWSFKMB-YFKPBYRVSA-N |
Isomeric SMILES |
C1=CC(=NC(=C1)Br)[C@H](CO)N |
Canonical SMILES |
C1=CC(=NC(=C1)Br)C(CO)N |
Origin of Product |
United States |
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